Product packaging for 2-Methyl-3-phenyl-1H-indole(Cat. No.:CAS No. 4757-69-1)

2-Methyl-3-phenyl-1H-indole

Cat. No.: B3352401
CAS No.: 4757-69-1
M. Wt: 207.27 g/mol
InChI Key: FLOZFGKBZCCIHS-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Organic Chemistry Research

The indole moiety, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, holds a significant position in the field of organic chemistry. semanticscholar.org It serves as a fundamental scaffold in a vast number of natural products, pharmaceuticals, and advanced materials. semanticscholar.orgbohrium.com This prevalence is attributed to its unique electronic properties, arising from the electron-rich nature of the pyrrole ring, which makes it a versatile precursor in organic synthesis. irjmets.com The indole nucleus is a key component in various biologically active molecules, including the amino acid tryptophan, neurotransmitters like serotonin (B10506) and melatonin, and numerous alkaloids. irjmets.comrsc.org Consequently, the development of synthetic methodologies for creating diverse indole derivatives is a major focus in medicinal chemistry and drug discovery. semanticscholar.orgbohrium.com Researchers continuously explore novel ways to functionalize the indole ring to generate compounds with a wide array of pharmacological activities, such as anticancer, anti-inflammatory, antimicrobial, and antiviral properties. semanticscholar.orgrsc.orgomicsonline.org

Overview of 2-Methyl-3-phenyl-1H-indole within the Landscape of Substituted Indoles

This compound is a specific derivative of the indole family, characterized by a methyl group at the 2-position and a phenyl group at the 3-position of the indole core. ontosight.ai This substitution pattern distinguishes it from other indoles and imparts specific chemical and physical properties. As a member of the substituted indole class, it is a subject of research interest, particularly in the exploration of new synthetic routes and as a building block for more complex molecules. Its structure, with substituents at key positions of the indole ring, makes it a valuable compound for studying the structure-activity relationships of indole derivatives in various chemical and biological contexts. The presence of the methyl and phenyl groups influences its reactivity and potential applications in fields like medicinal chemistry and materials science. ontosight.ai

Chemical Properties and Spectroscopic Data of this compound

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its identification, purification, and application in various chemical reactions.

PropertyValue
Molecular Formula C15H13N
Molecular Weight 207.27 g/mol
CAS Number 4757-69-1
Melting Point 58-59 °C
Appearance White solid
XLogP3 4.1
Topological Polar Surface Area 15.8 Ų

Table 1: Chemical and Physical Properties of this compound. nih.govrsc.orgguidechem.com

Spectroscopic data is essential for the structural elucidation and characterization of this compound. The following table presents key spectroscopic information.

Spectroscopy Data
¹H NMR (400 MHz, CDCl₃) δ 7.97 (s, 1H, NH), 7.67 (d, J = 7.6 Hz, 1H), 7.53-7.50 (m, 2H), 7.49-7.44 (m, 2H), 7.34-7.28 (m, 2H), 7.19-7.09 (m, 2H), 2.51 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 135.4, 135.2, 131.4, 129.4, 128.5, 127.8, 125.8, 121.6, 120.0, 118.8, 114.5, 110.3, 12.6
IR (KBr) ν(cm⁻¹) 3462, 3053, 1615, 1561, 1494, 1332, 1251, 1184, 1015
HRMS (ESI-TOF) m/z [M + H]⁺ Calcd for C₁₅H₁₄N: 207.1048, Found: 207.1049

Table 2: Spectroscopic Data for this compound. rsc.org

Synthesis and Reactivity of this compound

The synthesis of this compound can be achieved through various methods, with the Fischer indole synthesis being a classic and widely used approach. tandfonline.com One documented synthesis involves the reaction of propiophenone (B1677668) with an appropriately substituted phenylhydrazine (B124118) hydrochloride. tandfonline.com Another method utilizes a palladium-catalyzed C-H arylation of 2-methyl-1H-indole with a phenyl halide in water, offering a more environmentally friendly approach. rsc.orgnih.gov

The reactivity of this compound is characteristic of the indole scaffold. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution reactions, with the C3 position being the most reactive site. However, in this compound, this position is already substituted. The nitrogen atom of the indole ring can undergo N-functionalization, such as alkylation or acylation, to introduce various substituents. semanticscholar.org The presence of the methyl group at the C2 position and the phenyl group at the C3 position influences the regioselectivity of further reactions. For instance, derivatives of this compound can be synthesized by modifying the phenyl ring or by reactions involving the indole nitrogen.

Applications in Research and Development

Derivatives of this compound have been investigated for their potential applications in medicinal chemistry. For example, some derivatives have shown promise as anti-inflammatory and analgesic agents. tandfonline.com Specifically, methanesulfonyl derivatives of 3-methyl-2-phenyl-1-substituted-indoles, which are structurally related to this compound, have demonstrated significant anti-inflammatory activity in both in vitro and in vivo studies. tandfonline.com Furthermore, research into 2-phenyl indole derivatives has highlighted their potential as anticancer, antimicrobial, and antiviral agents. omicsonline.orgomicsonline.org The core 2-phenylindole (B188600) structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to various biological targets. researchgate.net Modifications at the 3-position of the 2-phenyl-indole core, a position occupied by the methyl group in the titular compound, are a key area of exploration for developing new therapeutic agents. researchgate.net For instance, certain 3-substituted 2-phenyl-indoles have been identified as allosteric modulators for G protein-coupled receptors. researchgate.net Additionally, derivatives of this compound have been studied for their antimycobacterial activity. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N B3352401 2-Methyl-3-phenyl-1H-indole CAS No. 4757-69-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)16-11/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOZFGKBZCCIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300297
Record name 2-Methyl-3-phenyl-1H-indole
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Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4757-69-1
Record name 2-Methyl-3-phenylindole
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135866
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-3-phenyl-1H-indole
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URL https://comptox.epa.gov/dashboard/DTXSID80300297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Approaches

Classical and Named Reactions for Indole (B1671886) Core Construction

Several classical, named reactions provide foundational pathways to the indole nucleus. Their application to the synthesis of 2-Methyl-3-phenyl-1H-indole is explored below.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, stands as one of the oldest and most reliable methods for indole synthesis. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgnih.gov

For the specific synthesis of this compound, the logical precursors for the Fischer synthesis are Phenylhydrazine (B124118) and the unsymmetrical ketone 1-phenylpropan-2-one (more commonly known as phenylacetone).

The general mechanism proceeds through several key steps:

Hydrazone Formation: Phenylhydrazine reacts with phenylacetone (B166967) to form the corresponding phenylhydrazone.

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

byjus.combyjus.com-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes an irreversible byjus.combyjus.com-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond. byjus.com

Cyclization and Aromatization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular cyclization. The final step involves the elimination of an ammonia (B1221849) molecule to yield the aromatic indole ring. nih.gov

When using an unsymmetrical ketone like phenylacetone, the reaction can potentially lead to two regioisomeric products. The regioselectivity is influenced by factors such as the acidity of the catalyst, steric effects, and the specific substitution on the hydrazine. thermofisher.com A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed to catalyze the reaction. wikipedia.orgnih.gov The synthesis can often be performed as a one-pot procedure without the need to isolate the intermediate hydrazone. thermofisher.com

Table 1: Fischer Indole Synthesis for this compound

Reactant 1 Reactant 2 Key Conditions Product
Phenylhydrazine 1-phenylpropan-2-one Acid Catalyst (Brønsted or Lewis) This compound

Modern Catalytic Strategies for Indole Synthesis

Modern synthetic chemistry has introduced powerful catalytic methods for constructing and functionalizing the indole core, often offering milder conditions and greater functional group tolerance than classical methods.

Palladium catalysis has become a cornerstone of modern organic synthesis, enabling a wide range of cross-coupling and C-H functionalization reactions.

A highly effective modern strategy for synthesizing this compound involves the direct C-H arylation of a pre-formed indole core. In this approach, 2-Methyl-1H-indole serves as the starting material, and a phenyl group is introduced directly onto the C3 position of the indole ring.

The direct arylation of indoles can be regioselectively controlled to occur at the C2 or C3 position. nih.gov For the synthesis of the target compound, conditions that favor C3-arylation are required. Research has shown that N-acyl or N-sulfonyl protected indoles often undergo selective C3-arylation. beilstein-journals.org The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd(TFA)₂, often in the presence of a ligand, an oxidant, and various additives to control selectivity and improve yield. beilstein-journals.org

The catalytic cycle generally involves the formation of an aryl-palladium(II) species from an aryl halide or other aryl source. The subsequent C-H activation at the C3 position of the indole, followed by reductive elimination, forges the new C-C bond and regenerates the active palladium catalyst. The choice of ligands, bases, and additives is crucial for achieving high selectivity and efficiency in these transformations. acs.org

Table 2: Example Conditions for Palladium-Catalyzed C3-Arylation of N-Substituted Indoles

Indole Substrate Aryl Source Catalyst Additives/Oxidant Product
N-Acyl-2-methylindole Phenyl Source (e.g., Iodobenzene) Pd(TFA)₂ Cu(OAc)₂, 3-Nitropyridine 1-Acyl-2-methyl-3-phenyl-1H-indole

This table represents general conditions for C3-arylation of N-protected indoles as a viable route toward the target compound after a deprotection step. beilstein-journals.org

Palladium-Catalyzed Routes

Intramolecular Oxidative Coupling Reactions

Intramolecular oxidative coupling presents a powerful strategy for the formation of the indole core. This approach typically involves the palladium-catalyzed cyclization of N-aryl enamines. Research has demonstrated the efficient synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from commercially available anilines. nih.govrsc.orgmdpi.comresearcher.life The process involves the formation of an enamine intermediate, which then undergoes a Pd-catalyzed intramolecular C-H activation and subsequent cyclization to form the indole ring. Microwave irradiation has been shown to significantly accelerate these reactions, leading to excellent yields and high regioselectivity. nih.govrsc.orgmdpi.comresearcher.life While this method has been extensively used for indole-3-carboxylates, its direct application for the synthesis of this compound would require a different precursor, likely a derivative of 1-phenylpropan-2-one and an appropriately substituted aniline (B41778), followed by a similar intramolecular C-H activation.

A notable example of this methodology is the synthesis of methyl 2-methyl-1H-indole-3-carboxylate derivatives, where various substituted anilines are used as starting materials. The key step is the palladium-catalyzed intramolecular oxidative coupling of the corresponding enamine.

PrecursorCatalystOxidantBaseSolventTemp (°C)Time (h)Yield (%)Reference
Methyl (Z)-3-(phenylamino)but-2-enoatePd(OAc)₂Cu(OAc)₂K₂CO₃DMF60 (µW)195 rsc.org
Methyl (Z)-3-((4-methoxyphenyl)amino)but-2-enoatePd(OAc)₂Cu(OAc)₂K₂CO₃DMF60 (µW)192 rsc.org
Methyl (Z)-3-((4-chlorophenyl)amino)but-2-enoatePd(OAc)₂Cu(OAc)₂K₂CO₃DMF60 (µW)193 rsc.org
Cross-Coupling Reactions

Cross-coupling reactions are fundamental in C-C bond formation and have been widely applied to the synthesis of substituted indoles. Various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, are instrumental in constructing the indole framework or introducing substituents onto the indole ring. organic-chemistry.orgnih.govnih.govresearchgate.netmdpi.com

For the synthesis of this compound, a plausible cross-coupling strategy would involve the Suzuki coupling of a 3-halo-2-methyl-1H-indole with phenylboronic acid, or alternatively, the coupling of a 2-methyl-1H-indole-3-boronic acid with a halobenzene. Similarly, Sonogashira coupling of a 3-halo-2-methyl-1H-indole with phenylacetylene (B144264) followed by reduction of the alkyne could yield the target molecule. The Heck reaction could also be envisioned, for instance, by coupling a 3-halo-2-methyl-1H-indole with styrene. While general methods for these transformations are well-established for the indole scaffold, specific examples leading directly to this compound are less commonly reported in favor of other convergent strategies.

Below is a table summarizing general conditions for relevant cross-coupling reactions for indole synthesis:

Coupling TypeIndole SubstrateCoupling PartnerCatalyst SystemBaseSolventReference
Suzuki3-BromoindolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O organic-chemistry.org
Sonogashira3-IodoindolePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF nih.gov
Heck3-BromoindoleStyrenePd(OAc)₂/P(o-tol)₃Et₃NDMF nih.gov

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral indolines from indoles. This method is particularly relevant for creating stereocenters at the C2 and C3 positions of the indole core. While the direct asymmetric hydrogenation of this compound would lead to the corresponding indoline (B122111), the methodology is pertinent as it showcases the ability to control stereochemistry in closely related systems.

Research has demonstrated the highly efficient asymmetric hydrogenation of unprotected 2,3-disubstituted 1H-indoles. For instance, 2-ethyl-3-phenyl-1H-indole, an analogue of the target compound, has been successfully hydrogenated to the corresponding indoline with excellent conversion, diastereoselectivity, and enantioselectivity using an iridium catalyst with a chiral bisphosphine-thiourea ligand (ZhaoPhos). nih.govresearchgate.net This suggests that this compound would be a suitable substrate for a similar transformation. The reaction typically requires a Brønsted acid co-catalyst to activate the indole substrate towards hydrogenation. rsc.org

SubstrateCatalyst SystemCo-catalystSolventPressure (atm H₂)Temp (°C)Yield (%)dree (%)Reference
2-Ethyl-3-phenyl-1H-indole[Ir(COD)Cl]₂/(S,R)-ZhaoPhosMeSO₃HCHCl₃507098>20:198 nih.govresearchgate.net
2-Methyl-1H-indole[Ir(COD)Cl]₂/Phosphite LigandIodineNot SpecifiedNot SpecifiedNot Specified>99N/A80 fao.orgresearchgate.net

Cobalt-Catalyzed Reductive C-H Alkylation

A direct and atom-economical approach to this compound involves the cobalt-catalyzed reductive C-H alkylation of 2-methyl-1H-indole with a suitable phenyl-containing coupling partner. A significant advancement in this area is the use of carboxylic acids as the alkylating agents in the presence of molecular hydrogen as a green reductant. rsc.orgresearchgate.net

Specifically, the reaction of 2-methyl-1H-indole with phenylacetic acid, catalyzed by a combination of Co(acac)₃, 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (Triphos), and aluminum triflate (Al(OTf)₃) as a co-catalyst, directly affords this compound. researchgate.net This method is highly attractive due to the use of a non-precious metal catalyst and readily available starting materials.

Indole SubstrateCarboxylic AcidCatalyst SystemCo-catalystSolventPressure (atm H₂)Temp (°C)Time (h)Yield (%)Reference
2-Methyl-1H-indolePhenylacetic acidCo(acac)₃/TriphosAl(OTf)₃MCPE301401885 researchgate.net

Gold Precatalyst-Mediated Cyclizations

Gold catalysts have shown remarkable utility in promoting the cyclization of various functionalized precursors to form heterocyclic compounds, including indoles. nih.govnih.govrsc.org These reactions often proceed through the activation of alkynes or allenes towards nucleophilic attack. For the synthesis of 2,3-disubstituted indoles, a gold-catalyzed hydroarylation of an allene (B1206475) with an indole has been successfully employed in the total synthesis of natural products. nih.gov Another strategy involves the gold-catalyzed cyclization of N-allenyl indoles to construct fused polycyclic systems. rsc.org

A potential gold-catalyzed route to this compound could involve the cyclization of a precursor containing both the functionalities that would form the 2-methyl and 3-phenyl substituents upon ring closure. For example, a suitably substituted o-alkynyl aniline could undergo a gold-catalyzed cyclization to furnish the desired indole.

Reaction TypeSubstratesCatalyst SystemSolventKey FeatureReference
Allene HydroarylationIndole-alleneIPrAuCl/AgOTfDioxaneForms pyrrolidine (B122466) ring fused to indole nih.gov
Hydroaminative/Arylative CascadeN-propargyl anilinesIPrAuCl/AgSbF₆DioxaneSynthesis of indole-fused skeletons nih.govrsc.org

Manganese-Catalyzed Dehydrogenative Alkylation

Manganese, being an earth-abundant and low-toxic metal, has gained significant attention as a catalyst for C-H functionalization reactions. Manganese-catalyzed dehydrogenative alkylation of indoles with alcohols provides a green and efficient method for C-C bond formation. researchgate.net This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the indole, followed by the reduction of the resulting intermediate by the initially borrowed hydrogen.

The synthesis of this compound can be achieved by the manganese-catalyzed dehydrogenative alkylation of 2-methyl-1H-indole with benzyl (B1604629) alcohol. This reaction offers a direct route to the desired product with the formation of water as the only byproduct.

Indole SubstrateAlcoholCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Methyl-1H-indoleBenzyl alcoholMnFe₂O₄ nanoparticlesK₂CO₃Solvent-free1201285 researchgate.net

Indium-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Approaches

Indium catalysts have been explored for various organic transformations, including nucleophilic aromatic substitution (SNAr) reactions. In the context of indole synthesis, indium-catalyzed reactions are less common compared to palladium, copper, or gold catalysis. However, Lewis acid catalysis, in general, can play a role in activating substrates for nucleophilic attack. While specific examples of indium-catalyzed SNAr for the direct synthesis of this compound are not prominent in the literature, related methodologies for the N-arylation of indoles using other metal catalysts under SNAr-type conditions are well-documented. researchgate.net These reactions typically involve the coupling of an indole with an aryl halide. A hypothetical indium-catalyzed approach could involve the activation of a suitable electrophile for reaction at the C3 position of 2-methyl-1H-indole.

Advanced Synthetic Techniques and Process Optimization

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of indole derivatives. nih.gov The application of microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. tandfonline.comtandfonline.com For instance, the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives via palladium-catalyzed intramolecular oxidative coupling was optimized by exposing the neat mixture of reactants to microwave irradiation, leading to excellent yields. researcher.lifemdpi.com In one study, a protocol using microwave heating at 60 °C produced a 94% yield of a 2,3-disubstituted indole within 3 hours, a significant improvement over the 89% yield obtained after 16 hours with conventional heating at 80 °C. mdpi.com

Microwave technology has been successfully applied to classical indole syntheses like the Fischer, Bischler, and Madelung reactions. nih.gov One-pot, multi-component reactions under microwave irradiation provide an efficient pathway to complex indole-containing heterocycles. tandfonline.comtandfonline.com For example, a catalyst-free, three-component reaction to synthesize indolyl-substituted pyrido[2,3-d]pyrimidines demonstrated high yields and short reaction times under microwave conditions. tandfonline.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Indole Synthesis

Reaction TypeHeating MethodCatalyst/ConditionsReaction TimeYieldSource
Pd-Catalyzed CyclizationConventional (80°C)Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ in DMF16 h89% mdpi.com
Pd-Catalyzed CyclizationMicrowave (60°C)Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ in DMF3 h94% mdpi.com
Fischer IndolizationConventionalAcetic acid in ethanol-- researchgate.net
Fischer IndolizationMicrowave (80°C)Acetic acid in ethanol10 min- researchgate.net

Flow Chemistry and Continuous Processing Considerations

Flow chemistry offers significant advantages for the synthesis of indoles, including improved heat transfer, precise control over reaction times, and enhanced safety, making it a scalable and cost-effective manufacturing technology. nih.gov Various classical indole syntheses, including the Fischer, Reissert, and Heumann methods, have been successfully adapted to continuous flow systems. nih.govmdpi.com

In a continuous flow Fischer indole synthesis, reactants can be heated to temperatures exceeding the solvent's boiling point under pressure, dramatically reducing reaction times. nih.govmdpi.com For example, a synthesis of 7-Ethyltryptophol, a key intermediate for the drug etodolac, was developed under continuous flow conditions. acs.org Another flow process for an indole derivative achieved a 96% yield with a residence time of approximately 3 minutes, translating to a productivity of 25 g·h⁻¹. mdpi.com

Catalyst System Optimization for Yield and Selectivity

The choice of catalyst is paramount in optimizing the synthesis of 2,3-disubstituted indoles, directly influencing yield and selectivity. Palladium-based catalysts are widely employed and extensively studied for this purpose. The Larock indole synthesis, a palladium-catalyzed annulation of 2-iodoanilines with internal alkynes, is a powerful method for producing 2,3-disubstituted indoles. nih.govacs.org Optimization of this process has shown that using a palladium(II) acetate (B1210297) [Pd(OAc)₂] catalyst in combination with a chloride salt, such as LiCl, and a carbonate base results in good to excellent yields. acs.org

Further refinements have explored different ligands and catalyst systems. A system of [Pd(OAc)₂] and Ag₂O has been used for the electrophilic cyclization of N,N-dimethyl-o-alkynylanilines with arylsiloxanes, providing a diverse range of 2,3-diaryl-N-methylindoles. rsc.org For the direct C-H functionalization of indoles with aryl halides to produce 3-phenyl-2-methyl-1H-indoles, a catalytic system of Pd(OAc)₂ with bis(diphenylphosphino)methane (B1329430) (dppm) in water has been utilized. nih.gov

Beyond palladium, other transition metals have proven effective. Copper-mediated tandem hydroamination followed by C–H annulation of anilines with internal alkynes offers a cost-effective route to a variety of substituted indoles using Cu(OAc)₂·H₂O and trifluoroacetic acid (TFA). acs.org Rhodium carboxylate complexes, particularly [Rh₂(esp)₂], have been shown to catalyze cascade reactions of β,β-disubstituted styryl azides to selectively produce 2,3-disubstituted indoles in high yields. nih.gov

Table 2: Selected Catalyst Systems for the Synthesis of 2,3-Disubstituted Indoles

Catalyst SystemReactantsKey FeaturesTypical YieldsSource
Pd(OAc)₂ / LiCl / K₂CO₃2-Iodoaniline + Internal AlkyneLarock Annulation, High RegioselectivityGood to Excellent acs.org
Cu(OAc)₂·H₂O / TFAAniline + Internal AlkyneCost-effective, C-H AnnulationModerate to Good acs.org
[Rh₂(esp)₂]β,β-Disubstituted Styryl AzideCascade Reaction, High SelectivityHigh nih.gov
[Pd(OAc)₂] / Ag₂Oo-Alkynylaniline + ArylsiloxaneArylation via C-Si bond cleavage26-88% rsc.org
Pd(OAc)₂ / dppm2-Methylindole (B41428) + Aryl HalideDirect C-H Arylation in Water10-77% nih.gov

Regio- and Stereochemical Control in Indole Formation and Functionalization

Achieving precise control over the placement of substituents (regiochemistry) and their spatial arrangement (stereochemistry) is a central challenge in the synthesis of complex molecules like derivatives of this compound.

Regioselectivity Studies of Substitution and Annulation

The regioselectivity of indole synthesis is highly dependent on the chosen synthetic method. In the palladium-catalyzed Larock annulation, the reaction is highly site-selective. nih.gov The annulation generally proceeds to place the aryl group of the aniline on the less sterically hindered carbon of the alkyne triple bond, while the nitrogen attaches to the more sterically hindered carbon. acs.org This steric control is a key factor in directing the formation of a specific regioisomer. For example, in the reaction leading to this compound, the larger phenyl group from an unsymmetrical alkyne would preferentially be directed to the C3 position, and the smaller methyl group to the C2 position.

Other methods also exhibit distinct regiochemical outcomes. The oxidative cyclization of 2-alkenylanilines allows for the regiospecific installation of alkyl and aryl substituents without scrambling. nsf.gov In contrast, reactions of arynes with unsymmetrical 2H-azirines can lead to a mixture of regioisomers, with the outcome being temperature-dependent. nih.gov This highlights the importance of reaction conditions in directing regioselectivity.

Stereoselective Transformations and Enantioselective Synthesis

While this compound itself is an achiral molecule, it serves as a valuable precursor for the synthesis of chiral derivatives through stereoselective transformations. The dearomatization of the indole core is a powerful strategy for creating stereocenters. Chiral phosphoric acid-catalyzed asymmetric dearomatization of 2,3-disubstituted indoles with electrophiles like naphthoquinone monoimines can produce chiral indolenines and fused indolines with excellent enantioselectivities. nih.govrsc.org

Enantioselective synthesis can also be achieved through catalytic C-H insertion or cyclization reactions. Dirhodium catalysts have been employed for the enantioselective C-H insertion of aryl carbenes to construct complex carbocycles. acs.org Furthermore, the diastereo- and enantioselective copper-hydride (CuH) catalyzed synthesis of cis-2,3-disubstituted indolines from substituted anilines demonstrates high levels of stereocontrol. nih.gov Another approach involves the atroposelective 2,3-difunctionalization of simple indoles, which creates axially chiral products instead of centrally chiral ones. chinesechemsoc.org

Table 3: Examples of Stereoselective Transformations of 2,3-Disubstituted Indoles

Transformation TypeCatalyst/ReagentProduct TypeStereochemical OutcomeSource
Asymmetric DearomatizationChiral Phosphoric AcidChiral Indolenines/IndolinesExcellent Enantioselectivity nih.govrsc.org
Reductive CyclizationCuH / Chiral Ligandcis-2,3-Disubstituted IndolinesHigh Diastereo- and Enantioselectivity nih.gov
Intramolecular Allylic AlkylationPd / Chiral Ligand2,3-Disubstituted IndanonesHigh Diastereo- and Enantioselectivity nih.gov
Atroposelective DifunctionalizationOrganocatalystAxially Chiral IndolesExcellent Enantioselectivity chinesechemsoc.org

Reactivity and Chemical Transformations of 2 Methyl 3 Phenyl 1h Indole

Electrophilic Substitution Reactions on the Indole (B1671886) Ring

The indole ring is inherently electron-rich, making it highly susceptible to electrophilic attack. The regioselectivity of such reactions is a critical aspect of its chemistry. For a typical indole, electrophilic substitution occurs preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate without disrupting the aromaticity of the benzene (B151609) ring.

However, in 2-Methyl-3-phenyl-1H-indole, the C2 and C3 positions are already substituted. Consequently, electrophilic attack is directed towards the benzene portion of the indole nucleus. The precise position of substitution on the benzene ring (C4, C5, C6, or C7) is influenced by the nature of the electrophile and the reaction conditions. Generally, for 3-substituted indoles, electrophilic attack tends to occur at the C5 and C7 positions. For instance, the nitration of 2-phenylindole (B188600) has been shown to yield 3-nitro and 6-nitro derivatives, while under strongly acidic conditions, protonation at C3 deactivates the pyrrole (B145914) ring, leading to substitution on the benzene ring, often at the C5 position bhu.ac.in. While specific studies on the comprehensive electrophilic substitution of this compound are not extensively documented, the general principles suggest that reactions such as halogenation, nitration, and sulfonation would likely yield a mixture of isomers with substitution occurring on the carbocyclic ring.

Carbon-Hydrogen (C-H) Bond Functionalization

The direct functionalization of C-H bonds represents a powerful and atom-economical strategy in modern organic synthesis. For this compound, this approach offers pathways to introduce new functionalities onto both the indole core and the phenyl substituent.

Direct C-H Alkylation and Alkenylation

Direct C-H alkylation and alkenylation of indoles, particularly at the C2 and C3 positions, have been extensively studied. However, with these positions occupied in this compound, attention shifts to the other C-H bonds. Research on 2,3-disubstituted indoles has demonstrated that remote C6-alkylation is achievable. For example, indium-catalyzed alkylation of 2,3-disubstituted indoles with p-quinone methides has been shown to proceed with high efficiency at the C6 position nih.govacs.org. While this specific reaction has been demonstrated on a variety of 2,3-disubstituted indoles, it provides a strong precedent for the feasibility of direct C-H alkylation on the benzene ring of this compound nih.gov.

Directed C-H Functionalization

Directed C-H functionalization utilizes a directing group to achieve high regioselectivity in C-H activation. For the functionalization of the benzene ring of this compound, the N-H group can act as an intrinsic directing group. Transition metal catalysis, particularly with palladium and rhodium, is a common strategy for such transformations. For instance, rhodium-catalyzed oxidative annulation of 2-phenyl-1H-indoles with alkenes or alkynes proceeds via ortho-C-H olefination on the C2-phenyl ring, followed by an intramolecular aza-Michael addition involving the indole N-H nih.gov. This highlights the potential for directed C-H functionalization on the C3-phenyl group of this compound, where the indole nitrogen can direct the catalyst to the ortho position of the phenyl ring.

Functionalization at Specific Positions

Targeted functionalization at the N1, C2, and C3 positions, as well as on the appended benzene ring, allows for the synthesis of a diverse array of derivatives.

N-Alkylation and N-Arylation Strategies

The nitrogen atom of the indole ring in this compound is nucleophilic and can be readily alkylated or arylated.

N-Alkylation: A variety of strategies have been developed for the N-alkylation of indoles. These reactions typically involve the deprotonation of the N-H bond with a base, followed by reaction with an alkylating agent. For 2,3-disubstituted indoles, solvent-mediated, indium-catalyzed reactions with p-quinone methides can be tuned to selectively yield either C6- or N1-alkylated products nih.govacs.org. The choice of solvent plays a crucial role in directing the regioselectivity of this transformation nih.gov.

CatalystReagentSolventProductYield (%)
In(OTf)₃p-Quinone MethideTolueneC6-Alkylated IndoleHigh
In(OTf)₃p-Quinone MethideTHFN1-Alkylated IndoleHigh

N-Arylation: The N-arylation of indoles, often achieved through copper or palladium-catalyzed cross-coupling reactions, is a well-established transformation. The Ullmann condensation and the Buchwald-Hartwig amination are prominent examples of such reactions nih.gov. For 2,3-disubstituted indoles like this compound, these methods have been successfully applied. Copper-catalyzed N-arylation of 2-arylindoles with aryl halides provides a mild and efficient route to N-arylindoles acs.org. Similarly, palladium-catalyzed methods offer a broad scope for the N-arylation of various indole derivatives nih.govresearchgate.net.

Introduction of Acyl and Alkylamine Moieties at C3

The introduction of new substituents directly at the C3 position of this compound is challenging due to the presence of the sterically bulky and chemically stable phenyl group. Direct displacement of the phenyl group is not a synthetically viable strategy under standard conditions. However, functionalization can be achieved through modification of the existing substituents or by targeting other positions on the indole scaffold.

Functionalization of the C2-Methyl Group: The methyl group at the C2 position offers a site for functionalization. For instance, the Mannich reaction, which involves the aminoalkylation of an acidic proton, can be utilized to introduce alkylamine moieties uobaghdad.edu.iqwikipedia.org. While the most acidic proton in an unsubstituted indole is at C3, in 2,3-disubstituted indoles, the protons on the C2-methyl group can be activated for such reactions, leading to the formation of β-aminoethylindole derivatives. This reaction typically proceeds via the formation of an iminium ion from an aldehyde (commonly formaldehyde) and a secondary amine, which then reacts with the nucleophilic indole derivative wikipedia.org.

Friedel-Crafts Acylation on the C3-Phenyl Group: The phenyl group at the C3 position can undergo electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation wikipedia.orglibretexts.orgmasterorganicchemistry.com. This reaction would introduce an acyl group onto the phenyl ring, typically at the para position due to steric considerations. The reaction involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride, to generate a highly electrophilic acylium ion masterorganicchemistry.com.

ReactionReagentsPosition of FunctionalizationProduct Type
Mannich ReactionFormaldehyde, Secondary AmineC2-Methyl Groupβ-Aminoethylindole
Friedel-Crafts AcylationAcyl Halide/Anhydride, Lewis AcidC3-Phenyl GroupAcyl-substituted Phenylindole

Oxidative Coupling Reactions

Oxidative coupling reactions provide a powerful, atom-economical method for forming new carbon-carbon and carbon-heteroatom bonds. For 2,3-disubstituted indoles like this compound, these reactions can lead to a variety of complex dimeric structures or introduce new functional groups through dearomatization.

One significant transformation is the oxidative dearomative cross-dehydrogenative coupling with various C-H nucleophiles. This process, often mediated by reagents like iodine, can convert the indole into a 2,2-disubstituted indolin-3-one. For instance, the reaction of 2-phenyl indole, a close analog, with 1,3-dicarbonyl compounds proceeds in high yield, demonstrating the feasibility of this transformation for the this compound core. wikipedia.org This method has been successfully applied to synthesize structurally diverse indolin-3-ones. wikipedia.org

Another class of oxidative coupling involves the formation of biindoles. Electron-rich indoles can undergo oxidative dimerization, typically at positions with high electron density. For 3-substituted indoles, coupling often occurs at the C2 position. The use of reagents like thallium(III) trifluoroacetate (B77799) has been shown to be effective for the facile and high-yielding dimerization of polysubstituted indoles, leading to the formation of 2,2'-biindoles. richmond.edu

Furthermore, direct C-H/N-H oxidative coupling has been developed to link indole derivatives with other heterocyclic systems. A copper(I)/air system can catalyze the coupling between 2-phenylindole and phenothiazine (B1677639) derivatives under mild conditions, forming a new C-N bond at the indole nitrogen. mdpi.com This highlights a pathway for N-functionalization of the this compound core.

Table 1: Examples of Oxidative Coupling Reactions on Indole Scaffolds

Indole Type Coupling Partner Reagent/Catalyst Product Type Yield (%)
2-Phenyl indole Diethyl malonate I2 / K3PO4 2,2-Disubstituted indolin-3-one 98
2-Alkyl indoles Dimedone I2 / K3PO4 2,2-Disubstituted indolin-3-one 85-95
3-Aryl-4,6-dimethoxyindole (Self-coupling) Tl(TFA)3 / BF3·Et2O 2,2'-Biindole 70-85
2-Phenylindole Phenothiazine CuBr / Air N-Phenothiazinyl-indole 78

Hydrogenation and Reduction Chemistry

The reduction of the indole nucleus is a key transformation for accessing indoline (B122111) and other saturated heterocyclic structures, which are prevalent in many bioactive molecules. The hydrogenation of 2,3-disubstituted indoles like this compound can be controlled to yield either the dihydro (indoline) or the fully saturated octahydroindole derivatives, depending on the catalyst and reaction conditions.

Selective reduction of the C2=C3 double bond to afford the corresponding 2,3-disubstituted indoline is a common objective. The hydrogenation of indoles can be challenging due to the stability of the aromatic system and potential catalyst poisoning by the indoline product. nih.gov However, effective methods have been developed. For 2-methylindole (B41428), a close substrate, hydrogenation to 2-methylindoline (B143341) can be achieved using various supported metal catalysts, such as Platinum on carbon (Pt/C) or supported iridium catalysts, often in the presence of an acid activator like p-toluenesulfonic acid. nih.govscispace.com Another effective method for reducing indoles to indolines involves the use of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex, in the presence of trifluoroacetic acid. nih.gov

For a more profound reduction, complete hydrogenation of the entire indole ring system to yield octahydroindoles is possible. This transformation requires more forcing conditions or highly active catalysts. A ruthenium N-heterocyclic carbene (Ru-NHC) complex has been shown to catalyze the asymmetric, complete hydrogenation of N-protected 2-methyl-indoles. nih.gov This reaction typically proceeds in two stages: a lower temperature phase for hydrogenating the heterocyclic ring, followed by a higher temperature phase to reduce the benzene ring, affording the octahydroindole structure with high diastereoselectivity and enantioselectivity. nih.gov

Table 2: Conditions for Hydrogenation/Reduction of Indole Derivatives

Substrate Reagent/Catalyst Product Key Conditions
2-Methylindole 5% Pt/C, p-toluenesulfonic acid 2-Methylindoline Ethanol:Water, 40 bar H2, 60°C
2-Methylindole Iridium on zeolite 2-Methylindoline Toluene, 40 bar H2, 60°C
General Indoles Borane-THF complex, Trifluoroacetic acid Indoline Anhydrous, inert atmosphere
N-Boc-2-methylindoles Ru-NHC complex N-Boc-2-methyloctahydroindole 70-100 bar H2, 25°C then 100°C

Reactions with Specific Organic Reagents (e.g., Nitriles, Triazolinediones)

The reactivity of this compound towards specific electrophilic reagents is dictated by the nucleophilicity of the indole ring. With the C3 position blocked, electrophilic attack typically occurs at the N1 position or, under certain conditions, at other positions on the carbocyclic ring.

Triazolinediones: 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a highly reactive electrophile and dienophile known to participate in rapid reactions with electron-rich systems. nih.gov While indoles without substitution at C2 and C3 can undergo cycloaddition reactions, 2,3-disubstituted indoles are expected to undergo electrophilic substitution. The reaction would likely proceed via attack from the indole nitrogen (N-H) or potentially the C5 or C7 positions of the benzene ring, if activated, onto one of the nitrogen atoms of the PTAD molecule. This would result in the formation of a C-N or N-N bond, linking the indole scaffold to the urazole (B1197782) ring system.

Nitriles: The reaction of electron-rich aromatic compounds with nitriles under acidic conditions is known as the Houben-Hoesch reaction. wikipedia.org This reaction is a type of Friedel-Crafts acylation that produces an aryl ketone after hydrolysis of an imine intermediate. wikipedia.org Given the high electron density of the indole nucleus, this compound is a suitable substrate for this transformation. The reaction, catalyzed by a Lewis acid (e.g., AlCl₃) and a protic acid (HCl), would involve the activation of the nitrile to form a reactive electrophile. This electrophile would then attack an activated position on the benzene portion of the indole, likely C6, to form a new carbon-carbon bond, ultimately yielding an acetylated or aroylated indole derivative.

Derivatization Strategies for Analog Libraries

The this compound core is a valuable starting point for the generation of analog libraries, particularly in drug discovery. Derivatization strategies typically focus on modifying three key positions: the indole nitrogen (N1), the 3-phenyl ring, and the indole nucleus itself.

N1-Position Derivatization: The indole nitrogen can be readily functionalized via alkylation, acylation, or arylation. For example, in the synthesis of indomethacin (B1671933) analogs, the N1 position of a 3-methyl-2-phenyl-indole core was substituted with various benzyl (B1604629) or benzoyl fragments. nsf.gov This is a common strategy to explore the structure-activity relationship (SAR) related to this position.

Modification of the 3-Phenyl Ring: The peripheral phenyl ring at the C3 position offers numerous opportunities for diversification. Analogs can be prepared by starting with differently substituted phenylhydrazines in a Fischer indole synthesis or by employing cross-coupling reactions on a halogenated phenyl-indole precursor. A library of 3-phenyl-1H-indoles was synthesized with various electron-donating and electron-withdrawing groups on this phenyl ring to evaluate their antimycobacterial activity. richmond.edu

Functionalization of the Indole Core: Introducing functional groups onto the indole scaffold itself provides another avenue for creating diverse libraries. This can be achieved by starting with a functionalized indole, such as 2-methyl-1H-indole-3-carboxylic acid. researchgate.net The carboxylic acid group serves as a versatile handle for creating a series of amide derivatives, as demonstrated by the synthesis of various thiazolidin-3-yl amides. researchgate.net Similarly, developing synthetic routes to building blocks like 2-phenyl-indole-3-carbaldehyde allows for the creation of oxime and cyano derivatives, expanding the chemical space accessible from the core structure. nih.gov These strategies combined allow for the systematic exploration of the chemical space around the this compound scaffold.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study indole derivatives to understand their geometry, electronic characteristics, and vibrational spectra. researchgate.netniscpr.res.in Calculations are often performed using specific functionals, such as B3LYP, paired with basis sets like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. rsc.orgnih.gov

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. wuxiapptec.comnih.gov

A small HOMO-LUMO gap indicates that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital, facilitating charge transfer within the molecule. irjweb.comnih.gov DFT calculations are employed to determine the energies of these orbitals and predict the molecule's electronic behavior. utm.my The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). nih.gov

Table 1: Calculated Electronic Properties of Indole Derivatives based on DFT Studies.
ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability; higher energy means a better donor. ossila.com
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability; lower energy means a better acceptor. ossila.com
Energy Gap (ΔE)ΔE = ELUMO - EHOMOMeasures chemical reactivity and stability; a smaller gap suggests higher reactivity. wuxiapptec.com

A crucial first step in theoretical studies is geometry optimization, which involves finding the molecular structure with the minimum energy on the potential energy surface. psicode.orgpsicode.org For this compound, this process determines the most stable arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. DFT calculations can predict these parameters, which can then be compared with experimental data from techniques like X-ray crystallography to validate the computational method. nih.gov

Table 2: Representative Geometrical Parameters.
ParameterDescriptionTypical Range/Value
C-C Bond Length (Aromatic)Distance between adjacent carbon atoms in a benzene or pyrrole ring.~1.39 - 1.42 Å
C-N Bond Length (Pyrrole)Distance between carbon and nitrogen atoms within the indole's pyrrole ring.~1.37 - 1.39 Å
C-C-C Bond Angle (Aromatic)Angle formed by three consecutive carbon atoms in a six-membered ring.~120°
Indole-Phenyl Dihedral AngleTorsional angle between the indole and phenyl ring planes.Variable (e.g., ~55-65°), indicating non-planarity. nih.govnih.gov

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.gov Theoretical vibrational analysis helps in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and rocking of bonds. derpharmachemica.com Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve agreement with experimental data, these frequencies are commonly multiplied by a scaling factor, which is typically around 0.96 for the B3LYP functional. derpharmachemica.com The excellent correlation between scaled theoretical frequencies and experimental spectra confirms the validity of the optimized molecular structure. nih.gov

Table 3: Key Vibrational Modes for Indole Derivatives.
Vibrational ModeTypical Experimental Frequency Range (cm-1)Description
N-H Stretch3400 - 3500Stretching of the nitrogen-hydrogen bond in the indole ring.
C-H Stretch (Aromatic)3000 - 3100Stretching of carbon-hydrogen bonds on the aromatic rings.
C-H Stretch (Methyl)2850 - 3000Asymmetric and symmetric stretching of C-H bonds in the methyl group. derpharmachemica.com
C=C Stretch (Aromatic)1430 - 1625Stretching of carbon-carbon double bonds within the aromatic rings. derpharmachemica.com

From the HOMO and LUMO energies obtained via DFT, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include chemical hardness (η), chemical potential (μ), softness (S), and the electrophilicity index (ω). nih.gov Hardness measures the resistance to change in electron distribution, while softness is the reciprocal of hardness. The electrophilicity index quantifies the ability of a molecule to accept electrons.

For a more detailed, atom-specific understanding of reactivity, Fukui functions are employed. researchgate.net The Fukui function indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. The function f+(r) relates to the reactivity towards a nucleophilic attack (electron acceptance), while f-(r) corresponds to reactivity towards an electrophilic attack (electron donation). researchgate.net A related concept, the dual descriptor, can identify regions of a molecule that are more likely to undergo nucleophilic or electrophilic attacks in a single plot. researchgate.net

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a molecule at its minimum energy, molecular modeling and dynamics (MD) simulations offer insights into its dynamic behavior over time. biointerfaceresearch.comtandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. nih.gov

MD simulations are particularly useful for assessing the conformational preferences of flexible molecules like this compound. The rotation around the single bond connecting the phenyl group to the indole ring is a key degree of freedom. By simulating the molecule's movement over time, it is possible to map the potential energy surface associated with this rotation and identify the most stable (lowest energy) conformations and the energy barriers between them.

This analysis also allows for the assessment of torsional strain, which is the energetic penalty that arises when bonds are eclipsed. youtube.com In this compound, torsional strain can occur due to the interaction between the ortho-hydrogens of the phenyl ring and the atoms of the indole nucleus as the C-C bond rotates. The preferred conformation will be one that minimizes both torsional strain and steric hindrance between the two ring systems. youtube.com

An in-depth analysis of the chemical compound this compound through the lens of computational and theoretical chemistry reveals significant insights into its molecular behavior and reaction dynamics. This article focuses exclusively on the computational studies surrounding its intermolecular forces, packing in the solid state, and the mechanistic details of its formation.

Advanced Spectroscopic and Structural Characterization Techniques for Research

X-ray Crystallography for Definitive Solid-State Structure Elucidation

In the solid state, the indole (B1671886) ring system is generally planar or nearly planar. nih.govnih.gov For instance, in the derivative 2-Methyl-1-phenyl-1H-indole-3-carbonitrile, the dihedral angle between the pyrrole (B145914) and benzene (B151609) components of the indole ring is a mere 0.89 (7)°. nih.gov The bond lengths and angles within the indole core are consistent with its aromatic character, showing values intermediate between single and double bonds.

A key structural feature is the orientation of the phenyl group at the C3 position relative to the indole plane. The torsional or dihedral angle between the plane of the indole ring and the pendant phenyl ring is a critical conformational parameter. In the related 2-Methyl-1-phenyl-1H-indole-3-carbonitrile, this angle is 64.92 (5)°. nih.govresearchgate.net Similarly, in other substituted indoles, such as 2-azidomethyl-3-methyl-1-phenylsulfonyl-1H-indole, the phenyl ring of the sulfonyl group exhibits a nearly orthogonal orientation with a dihedral angle of 87.07 (10)° relative to the indole moiety. nih.gov This significant twist is a common feature in 3-phenylindoles, arising from steric hindrance between the phenyl group and the indole ring, particularly the hydrogen atom at the C4 position.

Table 1: Representative Crystallographic Data for a 2-Methyl-1-phenyl-1H-indole Derivative Data from 2-Methyl-1-phenyl-1H-indole-3-carbonitrile nih.govresearchgate.net

ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 6.3610 (5)
b (Å) 9.497 (1)
c (Å) 11.0210 (12)
α (°) 65.97 (2)
β (°) 80.52 (2)
γ (°) 88.13 (2)
Volume (ų) 599.34 (14)
Dihedral Angle (Indole vs. Phenyl Ring) 64.92 (5)°

The arrangement of molecules in the crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces dictate the material's macroscopic properties. For indole derivatives, hydrogen bonding and π-π stacking are often dominant. iucr.org

The N-H group of the indole ring is a classic hydrogen bond donor. In the crystal structure of 2-Methyl-3-phenyl-1H-indole, it is expected to form N-H···π interactions or N-H···N hydrogen bonds if an acceptor atom is available on a neighboring molecule.

Furthermore, the electron-rich aromatic surfaces of the indole and phenyl rings facilitate π-π stacking interactions. nih.gov These interactions occur when the aromatic rings of adjacent molecules arrange themselves in a parallel or slipped-parallel fashion. In the crystal packing of 2-Methyl-1-phenyl-1H-indole-3-carbonitrile, aromatic π–π stacking is observed with a centroid–centroid separation of 3.9504 (9) Å. nih.gov Weaker C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, also contribute to stabilizing the crystal structure. nih.govnih.gov The interplay of these varied interactions results in a highly ordered, three-dimensional supramolecular architecture. iucr.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating molecular structures in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of atoms, two-dimensional (2D) techniques are essential for unambiguously assigning complex structures and probing spatial relationships. slideshare.netyoutube.com

For a molecule like this compound, a suite of 2D NMR experiments would be employed for complete structural assignment. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds (²J or ³J coupling). youtube.comsdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons on the indole's benzene ring and between the protons on the C3-phenyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly with the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique allows for the unambiguous assignment of carbon signals by linking them to their known proton assignments. For example, the methyl protons at the C2 position would show a cross-peak to the C2 methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that rely on through-bond coupling, NOESY identifies protons that are close to each other in space (typically <5 Å), regardless of whether they are bonded. slideshare.net This is invaluable for determining stereochemistry and conformation. A NOESY spectrum of this compound would be expected to show a cross-peak between the C2-methyl protons and the ortho-protons of the C3-phenyl ring, providing direct evidence for their spatial proximity and confirming the molecule's conformation in solution.

Table 2: Expected 2D NMR Correlations for this compound

TechniqueCorrelated NucleiExpected Key CorrelationsInformation Gained
COSY ¹H ↔ ¹H (through 2-3 bonds)H4↔H5, H5↔H6, H6↔H7Connectivity of aromatic protons
HSQC ¹H ↔ ¹³C (through 1 bond)C2-CH₃ protons ↔ C2-CH₃ carbonDirect C-H attachments
HMBC ¹H ↔ ¹³C (through 2-3 bonds)C2-CH₃ protons ↔ C2, C3Molecular skeleton connectivity
NOESY ¹H ↔ ¹H (through space)C2-CH₃ protons ↔ C3-phenyl ortho-protons3D structure and conformation

The torsional freedom around the single bond connecting the C3 of the indole ring and the C1' of the phenyl ring allows for conformational dynamics in solution. The phenyl group can rotate relative to the indole plane. The energy barrier to this rotation can be studied using variable-temperature (VT) NMR experiments. At low temperatures, this rotation might become slow enough on the NMR timescale to cause distinct signals for the two ortho-protons and two meta-protons of the phenyl ring. As the temperature increases, the rotation becomes faster, leading to a broadening of these signals and their eventual coalescence into single, averaged signals for the ortho and meta protons. Analysis of these changes allows for the calculation of the rotational energy barrier. NOESY experiments can also provide insights into the time-averaged solution conformation.

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. nih.govresearchgate.net By acquiring NMR spectra of a reaction mixture at regular intervals, one can track the disappearance of starting material signals and the concurrent appearance and rise of product signals. This allows for the determination of reaction kinetics and the identification of any transient intermediates. nih.gov

For example, in a Fischer indole synthesis to produce this compound, ¹H NMR could be used to monitor the conversion of the phenylhydrazone precursor. The disappearance of the hydrazone signals and the emergence of the characteristic indole N-H signal and the C2-methyl singlet would provide a direct measure of the reaction's progress. This real-time data is crucial for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurities. youtube.com

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition and structure of this compound. This technique provides a highly accurate measurement of the molecule's mass, allowing for the determination of its exact molecular formula. The precise monoisotopic mass of this compound has been calculated as 207.104799419 Da. nih.gov

In addition to precise mass determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When subjected to techniques like Electron Ionization (EI), the this compound molecule forms a molecular ion (M⁺•), which can then break apart into smaller, characteristic fragment ions. The analysis of the mass-to-charge ratio (m/z) of these fragments helps in piecing together the molecular structure.

The fragmentation of indole derivatives is often characterized by processes such as the loss of small radicals or neutral molecules. For this compound, the molecular ion peak (M⁺•) is observed with high intensity at an m/z of 207. nih.gov The fragmentation process commonly occurs at the bonds adjacent to the indole ring or the substituent groups to form the most stable resulting cations and radicals.

Key observed fragments for this compound are detailed in the table below. The peak at m/z 206 is attributed to the loss of a single hydrogen atom ([M-H]⁺), a common fragmentation for aromatic compounds, resulting in a stable cation. The fragmentation pattern provides a unique fingerprint for the molecule, confirming the connectivity of the methyl and phenyl groups to the indole core.

Table 1: Key Mass Spectrometry Fragments for this compound

m/z ValueRelative Intensity (%)Proposed Fragment Identity
20799.99[C₁₅H₁₃N]⁺• (Molecular Ion, M⁺•)
20642.80[C₁₅H₁₂N]⁺ (Loss of H•)
20815.60Isotopic peak ([M+1]⁺•)
13014.10Fragment from ring cleavage
20411.60[C₁₅H₁₀N]⁺ (Loss of H• and H₂)

Data sourced from GC-MS experimental results. nih.gov

Electronic Spectroscopy (UV-Vis, Fluorescence) for Optical Properties and Charge Transfer Phenomena

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic structure and photophysical properties of this compound. These properties are dictated by the π-conjugated system of the indole ring, extended by the phenyl group at the C3 position.

The UV-Vis absorption spectrum of indole and its derivatives is characterized by electronic transitions between π molecular orbitals (π→π). Indole itself typically shows two main absorption bands. researchgate.net The introduction of a phenyl group at the C3 position, as in this compound, extends the π-conjugation of the chromophore. This extension generally leads to a bathochromic (red) shift in the absorption maxima to longer wavelengths compared to the parent indole. Studies on various 3-substituted indoles confirm that the nature of the substituent significantly influences the absorption and emission wavelengths. nih.gov The absorption is also sensitive to solvent polarity, often exhibiting further red shifts in more polar solvents, which suggests a π→π transition character with a more polar excited state. nih.gov

Fluorescence spectroscopy reveals information about the molecule's behavior after absorbing light. Indole derivatives are well-known for their fluorescent properties. The emission spectrum of this compound is expected to be characterized by a single broad band, which is also subject to solvatochromic shifts. In various solvents, 3-substituted indoles show that an increase in solvent polarity can lead to a significant red shift in the fluorescence maximum, indicating a substantial increase in the dipole moment upon excitation and suggesting charge transfer character in the excited state. nih.gov The structural features, such as the phenyl and methyl groups, influence the fluorescence quantum yield and lifetime of the molecule. nih.gov

Table 2: Expected Photophysical Properties of this compound

Spectroscopic ParameterExpected ObservationInfluencing Factors
UV-Vis Absorption (λmax) Red-shifted compared to indole (typically >280 nm)Extended π-conjugation from the phenyl group; solvent polarity.
Molar Absorptivity (ε) High, characteristic of π→π* transitions (10,000–25,000 M⁻¹cm⁻¹)Aromatic system size. nih.gov
Fluorescence Emission (λem) Emission in the UV-A or violet region, red-shifted from absorptionPhenyl and methyl substitution; significant solvatochromic shifts.
Stokes Shift Moderate to large, increasing with solvent polarityChange in dipole moment between ground and excited states. mdpi.com
Charge Transfer Potential for intramolecular charge transfer (ICT) from the indole donor to the phenyl groupElectronic nature of substituents and solvent environment.

This table is based on established principles and data from closely related indole derivatives.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups and confirm the molecular structure of this compound by probing its molecular vibrations. Each vibrational mode corresponds to a specific type of bond stretching or bending, and its frequency provides a fingerprint of the molecule's structure.

The FTIR and Raman spectra of this compound are expected to show characteristic bands corresponding to the N-H group of the indole ring, the aromatic C-H and C=C bonds of both the indole and phenyl rings, and the aliphatic C-H bonds of the methyl group.

N-H Vibrations : A sharp, distinct peak corresponding to the N-H stretching vibration of the indole ring is expected in the FTIR spectrum, typically in the range of 3300-3500 cm⁻¹.

Aromatic C-H Vibrations : The stretching vibrations of the C-H bonds on the phenyl and indole rings typically appear as a group of bands above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 700-900 cm⁻¹ region.

Aliphatic C-H Vibrations : The methyl (CH₃) group will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹ (approx. 2850-2970 cm⁻¹) and bending vibrations around 1375-1470 cm⁻¹.

C=C and C-N Vibrations : The stretching vibrations of the C=C bonds within the aromatic rings give rise to a series of bands in the 1400-1650 cm⁻¹ region. The C-N stretching vibrations of the indole ring are also found in the fingerprint region (1200-1350 cm⁻¹).

Detailed computational studies and experimental spectra of related molecules like 3-methylindole (B30407) provide a strong basis for the assignment of these vibrational modes.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Technique
N-H StretchIndole N-H3300 - 3500FTIR, Raman
Aromatic C-H StretchPhenyl & Indole C-H3000 - 3100FTIR, Raman
Aliphatic C-H StretchMethyl C-H2850 - 2970FTIR, Raman
C=C Aromatic StretchPhenyl & Indole Rings1400 - 1650FTIR, Raman
C-H Bend (in-plane)Methyl & Aromatic1300 - 1500FTIR
C-N StretchIndole Ring1200 - 1350FTIR
C-H Bend (out-of-plane)Aromatic Rings700 - 900FTIR

Assignments are based on established group frequencies and data from analogous indole structures.

Applications in Materials Science and Advanced Organic Synthesis

Role as Key Intermediates and Building Blocks in Multi-Step Syntheses

Substituted indoles are crucial intermediates in the synthesis of a wide array of functionalized materials and biologically active compounds. mdpi.com The 2-methyl-3-phenyl-1H-indole scaffold, in particular, serves as a foundational building block for creating more complex, highly functionalized indole (B1671886) derivatives. easychair.org

Researchers have developed various methods for the synthesis of functionalized indoles, including palladium-catalyzed cyclization reactions. mdpi.com These synthetic strategies allow for the introduction of diverse substituents onto the indole core, leading to a broad range of molecular architectures. The C-H functionalization of indoles is a key technique for their elaboration. For instance, palladium-catalyzed C-H functionalization of N-(2-allylphenyl)benzamide can produce substituted N-benzoylindoles, which are important precursors for various applications. mdpi.com

The versatility of the indole scaffold is further demonstrated in multi-component reactions, which enable the efficient construction of complex heterocyclic systems. researchgate.net The reactivity of the indole nucleus allows for the attachment of various functional groups, making it a valuable synthon in organic synthesis.

Derivatives of 2-methyl-1H-indole are utilized in the synthesis of pharmacologically significant molecules. For example, 2-(2-Methyl-1H-indol-3-yl)-4-phenylthiazole and its derivatives have been synthesized through multi-step continuous flow processes, highlighting the role of the 2-methylindole (B41428) core as a precursor to complex heterocyclic structures. nih.gov

Table 1: Examples of Multi-Step Syntheses Involving 2-Methyl-Indole Derivatives

Starting MaterialReagents and ConditionsProductApplication
2-Methyl-1H-indoleAryl diazonium salts, MeOH, rt3-Arylazo-2-methyl-1H-indolesPhotochromic materials
N-(2-allylphenyl)benzamidePd(OAc)₂, oxidant, heatSubstituted N-benzoylindolesIntermediates for pharmaceuticals
1H-indole-3-carbaldehyde3-chloro-N-arylpropanamide, K₂CO₃3-(3-formyl-1H-indol-1-yl)-N-phenylpropanamidePrecursor for highly functionalized indoles

Applications in Organic Electronic Devices and Optoelectronics

Indole derivatives are increasingly being explored for their potential in organic electronic and optoelectronic devices due to their favorable photophysical properties. mdpi.com The electron-rich nature of the indole ring system, combined with the ability to tune its electronic properties through substitution, makes these compounds promising candidates for various applications.

Indole-based molecules designed with a donor-π-acceptor (D-π-A) architecture can exhibit strong fluorescence emission in solution. mdpi.com The photophysical properties of these molecules, such as their emission wavelength and quantum yield, can be modulated by altering the substituents on the indole core and the phenyl ring. mdpi.com This tunability makes them suitable for use as fluorescent probes and pH sensors. mdpi.com For example, some novel indole derivatives display positive solvatochromism, where their fluorescence emission shifts to longer wavelengths in more polar solvents. mdpi.com This behavior is attributed to changes in the molecule's conformation and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

The π-conjugated system of the indole nucleus is a key feature that allows for its incorporation into conducting polymers and organic semiconductors. iarjset.comnih.gov Conducting polymers are materials that possess the electrical properties of metals or semiconductors while retaining the mechanical properties of polymers. researchgate.net The synthesis of conducting polymers often involves the chemical or electrochemical polymerization of monomer units. nih.govnih.gov Indole derivatives can be functionalized and polymerized to create materials with tailored electronic properties for use in devices such as organic thin-film transistors (OTFTs). nih.gov For instance, new phenyl and phenylthienyl derivatives end-functionalized with carbazole (B46965), which contains an indole-like pyrrole (B145914) ring, have been synthesized and shown to exhibit p-channel characteristics in OTFTs. nih.gov

Table 2: Properties of Indole-Based Organic Semiconductors

Compound TypeApplicationKey Properties
Phenyl and phenylthienyl derivatives with carbazole end-groupsOrganic Thin-Film Transistors (OTFTs)p-channel characteristics, charge carrier mobility
Indole-based D-π-A moleculesFluorescent probesSolvatochromism, pH-sensing capabilities

In the field of renewable energy, indole-based compounds have emerged as promising components in dye-sensitized solar cells (DSSCs). researchgate.netmdpi.com DSSCs are a type of photovoltaic device that utilizes a sensitizer (B1316253) dye to absorb light and inject electrons into a wide-bandgap semiconductor. bohrium.com The efficiency of a DSSC is highly dependent on the properties of the dye. researchgate.net

Catalysis and Ligand Development for Asymmetric Synthesis

The indole scaffold is a valuable structural motif in the design of chiral ligands and catalysts for asymmetric synthesis. nih.gov Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical industry. The functionalization of indoles at various positions allows for the creation of a diverse range of chiral environments around a metal center.

The catalytic asymmetric Friedel–Crafts reaction of indoles is a widely used method for the enantioselective formation of carbon-carbon bonds at the C3 position of the indole ring. nih.gov Chiral metal complexes and organocatalysts have been successfully employed to catalyze the reaction of indoles with various electrophiles, leading to the synthesis of optically active indole derivatives. nih.gov

Furthermore, direct catalytic asymmetric functionalization of 2-methylindoles has been achieved through organocatalysis. rsc.org For instance, an asymmetric allylic alkylation of 2-methyl-3-nitroindoles with Morita–Baylis–Hillman carbonates has been developed using a chiral biscinchona alkaloid catalyst, yielding functionalized indole derivatives with good enantioselectivities. rsc.org Additionally, palladium-catalyzed asymmetric allenylic alkylation of 1H-indoles using P-chiral BIBOP-type ligands has been reported, demonstrating the versatility of indole derivatives in asymmetric transformations. researchgate.net

Agrochemical Research (General Scope and Potential)

Indole derivatives represent a significant class of compounds in the field of agrochemical research due to their diverse biological activities. nih.govacs.org The indole scaffold is present in many natural products and has been extensively utilized in the development of new pesticides, including fungicides, insecticides, and herbicides. nih.gov The ability to modify the indole ring at multiple positions allows for the fine-tuning of its biological activity and physical properties to suit specific agricultural applications. nih.govacs.org

The structural features of indole derivatives enable them to interact with various biological targets in pests and pathogens. nih.gov Research in this area focuses on synthesizing novel indole-based compounds and evaluating their efficacy and mode of action. The development of structure-activity relationships (SAR) is crucial for optimizing the performance of these compounds as agrochemicals. nih.gov While specific research on this compound in agrochemicals is not extensively documented, the broader class of indole derivatives shows significant promise for the discovery of new and effective agricultural products. nih.govacs.orgresearchgate.net

Polymer Chemistry Applications (e.g., Dynamic Covalent Bonding)

While direct, specific research on the applications of this compound in polymer chemistry, particularly concerning dynamic covalent bonding, is not extensively documented in publicly available literature, the unique chemical structure of the indole moiety suggests potential avenues for its integration into advanced polymer systems. The principles of dynamic covalent chemistry and the known reactivity of indole derivatives allow for a theoretical exploration of how this specific compound could be utilized in the synthesis of novel polymeric materials with dynamic properties.

Dynamic covalent chemistry involves the use of reversible chemical reactions to form covalent bonds. Polymers constructed with these bonds, often termed vitrimers or covalent adaptable networks, exhibit properties of both traditional thermoset and thermoplastic materials. They possess the mechanical strength and thermal stability of cross-linked networks, yet they can be reprocessed, repaired, or recycled upon the application of an external stimulus, such as heat or light, which facilitates the reversible breaking and reforming of the covalent linkages.

For this compound to be incorporated into a polymer network featuring dynamic covalent bonding, it would likely need to be functionalized to introduce reactive groups capable of forming such bonds. Examples of dynamic covalent reactions that could be relevant include transesterification, transamination, or Diels-Alder reactions. By modifying the this compound scaffold with appropriate functional groups, it could serve as a monomer or a cross-linking agent in the synthesis of dynamic polymers.

Although empirical data on polymers specifically derived from this compound is scarce, the broader field of indole-based polymers has seen the development of materials with interesting thermal and electronic properties. acs.orgresearchgate.net These studies provide a foundation for speculating on the potential characteristics of polymers incorporating the this compound unit.

The following table illustrates the hypothetical properties of a polymer system incorporating this compound with dynamic covalent bonds, based on general knowledge of such polymer systems. It is important to note that this data is illustrative and not based on experimental results for this specific compound.

PropertyHypothetical Value/CharacteristicPotential Influence of this compound
Glass Transition Temperature (Tg) 120-180 °CThe rigid indole and phenyl groups would likely contribute to a high Tg, enhancing thermal stability.
Tensile Strength 50-80 MPaAromatic stacking interactions between indole and phenyl rings could lead to high mechanical strength.
Healable Efficiency >90% at elevated temperaturesThe reversibility of the dynamic covalent bonds would allow for the repair of microcracks.
Recyclability Reprocessable multiple times with minimal property lossThe dynamic nature of the network would permit the material to be reshaped and reused.
Stimulus for Bond Exchange Thermal (e.g., >150 °C)The specific temperature would depend on the type of dynamic covalent bond employed.

Future Research Trajectories and Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in modern organic synthesis is the development of environmentally benign and efficient methods. For 2-methyl-3-phenyl-1H-indole and related structures, future research is increasingly directed away from classical methods that often involve harsh conditions and stoichiometric reagents, towards greener alternatives.

The focus is on improving atom economy—the measure of how many atoms from the reactants are incorporated into the final product. Traditional multi-step syntheses often generate significant waste. A promising future direction is the use of catalytic C-H activation, which allows for the direct formation of C-C or C-N bonds on the indole (B1671886) scaffold without the need for pre-functionalized starting materials, thus reducing synthetic steps and byproducts. labcompare.comacs.org Ruthenium and Iridium-catalyzed reactions, for instance, have shown potential for the atom-economical synthesis of 2,3-disubstituted indoles from simple anilines and diols, producing only water and dihydrogen as byproducts. uc.pt

Furthermore, the principles of green chemistry are being actively integrated into indole synthesis. researchgate.netmt.comnih.gov This includes the use of:

Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating. mt.comnih.gov

Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ionic liquids is a key research goal. researchgate.net

Catalysis: The development of novel nanocatalysts, organocatalysts, and photocatalysts aims to provide highly efficient and recyclable catalytic systems, minimizing waste and environmental impact. researchgate.net

A comparative look at different sustainable approaches highlights the trade-offs and potential for future optimization.

Synthesis StrategyKey AdvantagesChallenges for Future Research
Microwave-Assisted Synthesis Rapid reaction times, improved yields, energy efficiency. nih.govScalability for industrial production, precise temperature control.
Catalysis (Nano, Organo, Photo) High efficiency, recyclability, use of milder conditions. researchgate.netCatalyst cost and stability, separation from product, metal leaching.
C-H Activation High atom economy, reduced synthetic steps. labcompare.comRegioselectivity control, catalyst tolerance to functional groups.
Use of Green Solvents (e.g., Water) Non-toxic, inexpensive, environmentally benign. researchgate.netPoor solubility of organic reactants, potential for side reactions.

Discovery of Novel Reactivity Pathways and Mechanistic Insights

While the C3 position of the indole ring is its most nucleophilic and classically reactive site, the fact that this position is substituted in this compound opens up exciting avenues for exploring novel reactivity at other positions.

A significant frontier is the remote C-H functionalization of the benzene (B151609) portion of the indole ring. mt.com Recent studies have demonstrated the selective functionalization of the C6 position in 2,3-disubstituted indoles using Brønsted acid catalysis. nih.gov This allows for the introduction of new functional groups onto the carbocyclic ring, a traditionally challenging transformation that greatly expands the structural diversity accessible from this scaffold. uc.ptnih.govresearchgate.net Mechanistic investigations suggest that these reactions proceed through carefully controlled activation of both the indole and the electrophile by the catalyst. nih.gov

Another promising trajectory is the exploration of cycloaddition reactions . While this compound is not a classic diene, derivatization could enable its participation in reactions like the Diels-Alder cycloaddition, providing rapid access to complex, fused polycyclic systems such as carbazoles. nih.gov Understanding the electronic and steric factors that govern these transformations is a key area for future mechanistic studies.

Finally, the concept of umpolung , or reactivity reversal, presents a paradigm shift. Gold-catalyzed reactions have been shown to make the normally nucleophilic C3 position of indoles electrophilic. Applying this strategy to a C3-substituted indole could potentially activate other positions, like C2, for novel nucleophilic additions, unlocking unprecedented synthetic pathways. A deeper mechanistic understanding of the intermediates involved in these catalytic cycles, potentially through computational studies, is crucial for exploiting this novel reactivity.

Reaction TypePosition(s) TargetedPotential OutcomeKey Challenge
Remote C-H Functionalization C4, C5, C6, C7Novel functionalized indole coresAchieving high regioselectivity
Cycloaddition Reactions Indole ring as diene/dienophileRapid construction of complex polycyclesOvercoming the aromaticity of the indole system
Umpolung (Reactivity Reversal) C2 or other positionsAccess to new disconnection strategiesControlling the stability and reactivity of unusual intermediates

Predictive Modeling and Machine Learning in Compound Design and Reaction Optimization

The integration of computational chemistry and artificial intelligence is poised to revolutionize the study of compounds like this compound. These tools offer the potential to accelerate discovery and optimization cycles, reducing the need for extensive trial-and-error experimentation.

Predictive Modeling for Reaction Optimization: Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict outcomes, such as yield or selectivity, under various conditions (e.g., catalyst, solvent, temperature). nih.govchemistryviews.org For indole synthesis, ML models have been successfully used to predict the energy barriers and selectivity of C-H activation reactions. uc.pt Future work will involve developing more sophisticated models that can suggest optimal conditions for novel transformations of the this compound scaffold, even with limited initial experimental data, by using techniques like active learning. nih.govstepscience.com

Quantum Chemistry for Mechanistic Insights: Density Functional Theory (DFT) calculations are becoming indispensable for elucidating complex reaction mechanisms. researchgate.net By modeling transition states and reaction intermediates, DFT can explain observed regioselectivity, predict the most likely reaction pathways, and guide the design of more efficient catalysts for specific transformations involving 2,3-disubstituted indoles. rsc.org

In Silico Compound Design: Predictive models are also crucial for designing new derivatives of this compound with desired properties. Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features with biological activity, guiding the synthesis of new pharmaceutical candidates. nih.govresearchgate.net Similarly, computational screening and molecular docking can be used to identify derivatives with high binding affinity to specific biological targets or with promising characteristics for material science applications. mt.com

The table below shows a comparison of different machine learning algorithms used to predict the root mean square error (RMSE) for the energy barrier in indole C-H activation reactions, illustrating the power of these predictive tools. uc.pt

Machine Learning AlgorithmRMSE of Training Set (kcal/mol)RMSE of Testing Set (kcal/mol)
Random Forest (RF) 1.153.14
Kernel Ridge Regression (KRR) 2.583.75
K Nearest Neighbor (KNN) 2.653.65
Neural Network (NN) 2.913.48
Gaussian Process (GP) 0.004.88
LASSO Regression (LASSO) 3.524.14

Exploration of Undiscovered Material Science Properties

The unique electronic structure of the indole ring, combined with the extended π-conjugation offered by the phenyl group at the C3 position, makes this compound a promising scaffold for novel organic materials. Future research will likely focus on harnessing and tuning these properties.

Photophysical Properties and OLEDs: 2,3-disubstituted indoles can be highly fluorescent, with emission properties that can be tuned by modifying substituents. nih.govnih.gov This tunability is critical for developing new emitters for Organic Light-Emitting Diodes (OLEDs). The indole core possesses a high triplet energy, which is advantageous for creating efficient blue and green emitters based on Thermally Activated Delayed Fluorescence (TADF). chemistryviews.org Future work will involve designing derivatives of this compound that optimize the balance between charge transport and luminescence for next-generation displays and lighting.

Nonlinear Optical (NLO) Materials: The inherent donor-π-acceptor capability of functionalized indoles makes them excellent candidates for NLO materials, which are crucial for technologies like telecommunications and optical computing. researchgate.net The π-system of this compound facilitates intramolecular charge transfer, a key requirement for high NLO activity. uc.ptresearchgate.net Computational studies can predict the hyperpolarizability of new derivatives, guiding the synthesis of molecules with enhanced NLO responses.

Smart Materials: The indole scaffold is a component of photochromic (light-responsive) and thermochromic (heat-responsive) molecules. nih.gov While the parent compound is not itself responsive, functionalization could lead to novel "smart" materials that change color or other properties in response to external stimuli. researchgate.net This could lead to applications in sensors, security inks, and responsive coatings.

Aggregation-Induced Emission (AIE): A fascinating and underexplored area for this scaffold is AIE, a phenomenon where non-emissive molecules become highly luminescent upon aggregation in the solid state. labcompare.commt.com The propeller-like, non-planar structure of many 2,3-disubstituted indoles could restrict intramolecular rotations in the aggregated state, a key mechanism for AIE. This opens possibilities for developing highly efficient solid-state emitters for sensors and bio-imaging.

The photophysical properties of various 2,3-disubstituted indoles, showcasing their potential as tunable fluorophores, are summarized below.

Indole Derivative TypeAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φ)Ref.
Pyrano[3,2-f]indole358-430506-5630.30-0.89 stepscience.com
Pyrano[2,3-g]indole363-424496-5500.35-0.78 stepscience.com
N2-Indolyl-1,2,3-triazole298-325420-480N/A rsc.org
2,3-Distyryl Indole (p-F)~350-450~500High nih.gov

Integration of Advanced Analytical Techniques for Real-Time Reaction Monitoring

To fully realize the potential of novel synthetic routes and to optimize complex reactions, a deep understanding of reaction kinetics, intermediates, and byproduct formation is essential. The integration of Process Analytical Technology (PAT) provides a framework for achieving this through real-time, in-line monitoring. stepscience.commt.com

Future research into the synthesis and functionalization of this compound will increasingly move away from traditional offline analysis (e.g., TLC, end-of-reaction HPLC) towards more sophisticated, integrated approaches.

In-situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the non-invasive monitoring of chemical reactions as they occur. americanpharmaceuticalreview.com Probes can be inserted directly into the reaction vessel to continuously collect spectra, providing real-time concentration data for reactants, intermediates, and products. nih.gov This data is invaluable for detailed kinetic analysis and for identifying the precise endpoint of a reaction, preventing the formation of degradation products. rsc.orgnih.gov

Online Chromatography: For complex reaction mixtures where spectroscopic signals may overlap, online High-Performance Liquid Chromatography (HPLC) is a powerful tool. mt.com Automated systems can periodically sample a reaction, quench the sample to halt the reaction, and inject it into an HPLC. This provides near real-time quantitative data on the composition of the mixture, enabling precise optimization of reaction conditions to maximize yield and minimize impurities. researchgate.netchromatographyonline.comnih.gov

Flow Chemistry with In-line Analysis: The combination of continuous flow synthesis with integrated PAT represents the state-of-the-art for process development. researchgate.netchemistryviews.org Flow reactors offer superior control over reaction parameters like temperature, pressure, and residence time. uc.ptnih.gov Coupling these reactors with in-line analytical tools (e.g., spectroscopy, mass spectrometry) allows for rapid reaction screening and optimization. labcompare.com For complex multi-step syntheses of indole derivatives, this approach enables "telescoping" reactions, where the output of one reactor flows directly into the next, without the need for isolating intermediates, dramatically improving efficiency. researchgate.net

Analytical TechniqueModeInformation ProvidedKey Advantage for Indole Synthesis
FTIR Spectroscopy In-situ / In-lineFunctional group changes, concentration profilesReal-time kinetic data, non-invasive
Raman Spectroscopy In-situ / In-lineMolecular vibrations, concentration profilesComplements FTIR, less interference from water
HPLC Online / At-lineQuantitative concentration of all componentsHigh-resolution separation of complex mixtures
Mass Spectrometry In-line (Flow)Molecular weight of intermediates/productsRapid identification of transient species

Q & A

Q. What are the common synthetic routes for 2-Methyl-3-phenyl-1H-indole, and how are reaction conditions optimized?

Methodological Answer :

  • Friedel-Crafts alkylation and iodine-catalyzed electrophilic substitution are widely used. For example, iodine (10 mol%) in acetonitrile at 40°C yields up to 98% under optimized conditions (see Table 1 below) .
  • Key parameters : Catalyst type (e.g., I₂ vs. FeCl₃), temperature (40–80°C), and solvent polarity. Lower yields occur with protic solvents like acetic acid (24%) compared to aprotic solvents like MeCN (98%) .

Table 1 : Optimization of reaction conditions for indole synthesis (adapted from ):

EntryCatalystTemp (°C)Time (h)Yield (%)
11I₂ (10 mol%)40598
14FeCl₃401267
17I₂ (10 mol%)80595

Q. How is structural characterization of this compound performed in crystallographic studies?

Methodological Answer :

  • Single-crystal X-ray diffraction (XRD) is the gold standard. For example, bond lengths (C14–C19: 1.417 Å) and angles (C2–N1–C9: 109.10°) are refined using SHELXL97 .
  • Validation : Hydrogen bonding and torsion angles (e.g., C9–N1–C2–C3: −179.64°) are analyzed with Mercury for molecular graphics .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved for indole derivatives?

Methodological Answer :

  • Use SHELXL97 to refine against high-resolution data (e.g., R factor = 0.065) and validate using PLATON for symmetry checks .
  • Address outliers by adjusting thermal parameters (e.g., anisotropic displacement ellipsoids at 50% probability) and verifying data-to-parameter ratios (e.g., 14.8:1) .

Q. What strategies optimize reaction pathways for unsymmetrical diindolylmethane derivatives?

Methodological Answer :

  • Catalyst screening : I₂ outperforms Lewis acids (e.g., AlCl₃ yields 10% vs. I₂ yields 98%) due to its electrophilic activation of indole C3 positions .
  • Solvent effects : MeCN enhances reaction rates by stabilizing transition states, while protic solvents (e.g., CH₃COOH) hinder electrophilic substitution .

Q. How do non-classical hydrogen bonding interactions influence crystal packing in this compound derivatives?

Methodological Answer :

  • Analyze weak C–H···π interactions using ORTEP-3 . For example, indole N–H groups form chains along the [001] direction via π-system interactions rather than classical H-bonds .
  • Compare torsion angles (e.g., C3–C4–C5–C6: 0.38°) to identify steric effects from substituents like trifluoromethyl groups .

Q. What computational tools are recommended for modeling substituent effects on indole derivatives?

Methodological Answer :

  • Mercury visualizes substituent-induced distortions (e.g., trifluoromethyl groups increase dihedral angles by 5–10°) .
  • Density Functional Theory (DFT) predicts electronic effects of substituents (e.g., methoxy groups alter HOMO-LUMO gaps by 0.3–0.5 eV) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.